N-(3-chloroisoquinolin-4-yl)-2-(cyclopropylamino)pyridine-3-carboxamide
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Overview
Description
N-(3-chloroisoquinolin-4-yl)-2-(cyclopropylamino)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloroisoquinolin-4-yl)-2-(cyclopropylamino)pyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and pyridine intermediates, followed by their functionalization and coupling. Common reagents used in these reactions include chlorinating agents, amines, and carboxylating agents. The reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloroisoquinolin-4-yl)-2-(cyclopropylamino)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorine atom in the isoquinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-chloroisoquinolin-4-yl)-2-(cyclopropylamino)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloroisoquinolin-4-yl)-2-(cyclopropylamino)pyridine-3-carboxamide: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
342899-40-5 |
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Molecular Formula |
C18H15ClN4O |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
N-(3-chloroisoquinolin-4-yl)-2-(cyclopropylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H15ClN4O/c19-16-15(13-5-2-1-4-11(13)10-21-16)23-18(24)14-6-3-9-20-17(14)22-12-7-8-12/h1-6,9-10,12H,7-8H2,(H,20,22)(H,23,24) |
InChI Key |
NNTZVIHITIBXIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C=CC=N2)C(=O)NC3=C(N=CC4=CC=CC=C43)Cl |
Origin of Product |
United States |
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